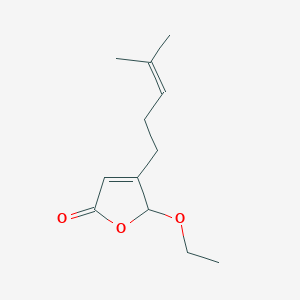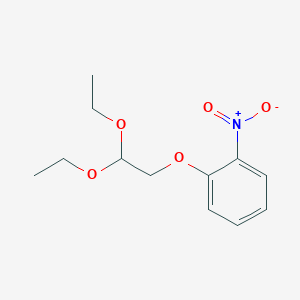![molecular formula C12H16O2 B14586403 1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one CAS No. 61405-65-0](/img/structure/B14586403.png)
1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one is an organic compound with a complex structure that includes a hydroxyl group, a methyl group, and an isopropyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxy-3-methyl-2-(propan-2-yl)phenol with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound.
Reduction: Formation of 1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methyl-2-(propan-2-yl)phenol: Similar structure but lacks the ethanone group.
1-[4-Hydroxy-3-methoxyphenyl]ethan-1-one: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one is unique due to the presence of both a hydroxyl group and a carbonyl group, which allows it to participate in a wide range of chemical reactions. Its specific arrangement of functional groups also contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
61405-65-0 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
1-(4-hydroxy-3-methyl-2-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C12H16O2/c1-7(2)12-8(3)11(14)6-5-10(12)9(4)13/h5-7,14H,1-4H3 |
Clé InChI |
JPYSFYIKLLVGKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C(C)C)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


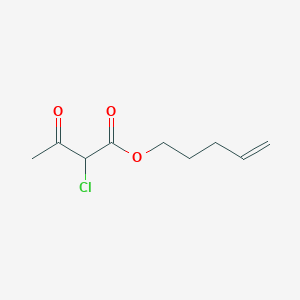
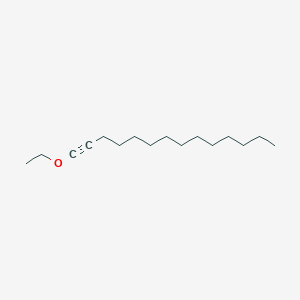

![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)
![Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-](/img/structure/B14586354.png)

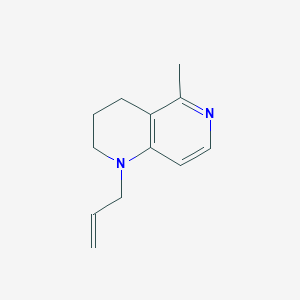
![Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14586371.png)
![4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate](/img/structure/B14586374.png)
![N-{3-Chloro-4-[cyano(phenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14586378.png)

